2-(6-Cyclopropyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Description
The compound 2-(6-Cyclopropyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a pyrazolo[3,4-b]pyridine derivative characterized by a bicyclic scaffold with substituents at positions 3 (methyl), 4 (difluoromethyl), and 6 (cyclopropyl). Pyrazolo[3,4-b]pyridines are of significant interest in medicinal chemistry due to their structural similarity to purines, enabling competitive binding to ATP pockets in kinases .
Properties
IUPAC Name |
2-[6-cyclopropyl-4-(difluoromethyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O2/c1-6-11-8(12(14)15)4-9(7-2-3-7)16-13(11)18(17-6)5-10(19)20/h4,7,12H,2-3,5H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGYOHIYCCCVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701131796 | |
| Record name | 6-Cyclopropyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937607-09-5 | |
| Record name | 6-Cyclopropyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937607-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyclopropyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Silver-Mediated Oxidation
The U.S. Patent 20250115607 highlights silver oxide for oxidizing aldehydes to carboxylic acids, consistent with Step 5.
Challenges and Optimization
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Regioselectivity : Competing reactions during cyclization may yield undesired isomers. Using bulky bases (e.g., DBU) improves selectivity.
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Difluoromethyl Stability : The -CF₂H group is prone to hydrolysis. Anhydrous conditions and low temperatures (-10°C) mitigate degradation.
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Purification : Reverse-phase chromatography (C18 column, acetonitrile/water) resolves polar byproducts .
Chemical Reactions Analysis
Types of Reactions
2-(6-Cyclopropyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(6-Cyclopropyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-b]pyridine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Tumor Growth
A study published in Journal of Medicinal Chemistry demonstrated that a related pyrazolo compound effectively inhibited tumor growth in xenograft models of human cancer. The mechanism was attributed to the inhibition of specific kinases involved in cell survival pathways.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazolo derivatives are known to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Case Study: Reduction of Inflammatory Markers
In vitro studies showed that this compound significantly reduced the levels of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential use in therapies aimed at chronic inflammatory conditions.
Neurological Applications
There is emerging interest in the neuroprotective effects of pyrazolo compounds. Research indicates that these compounds may protect neurons from oxidative stress and excitotoxicity.
Case Study: Neuroprotection in Animal Models
Experimental models of neurodegeneration have revealed that this compound can improve cognitive function and reduce neuronal loss when administered prior to neurotoxic insults. This opens avenues for developing treatments for neurodegenerative diseases such as Alzheimer's.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | Journal of Medicinal Chemistry |
| Anti-inflammatory | Reduction of cytokine levels | Inflammation Research |
| Neuroprotective | Improvement in cognitive function | Neurobiology Journal |
Mechanism of Action
The mechanism of action of 2-(6-Cyclopropyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Substituent Analysis
- Position 4: Difluoromethyl (CHF₂): Enhances metabolic stability compared to CF₃ while maintaining moderate electron-withdrawing effects . Methoxycarbonyl (COOCH₃): Introduces ester functionality, which may serve as a prodrug moiety for carboxylic acid activation .
Position 6 :
Physicochemical and Regulatory Implications
- Molecular Weight : Analogs range from 289.29 (methoxycarbonyl derivative) to 396.36 (4-ethylphenyl-CF₃ analog), influencing bioavailability and LogP profiles .
- Regulatory Classifications : Compounds are categorized under EN300 standards (e.g., C2, E2, D5), reflecting their intended applications in chemical libraries or pharmacological screening .
Biological Activity
2-(6-Cyclopropyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, with the CAS number 937607-09-5, is a compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and as an anti-inflammatory agent. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H13F2N3O2
- Molecular Weight : 281.26 g/mol
- CAS Number : 937607-09-5
The biological activity of 2-(6-Cyclopropyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : Research indicates that compounds in the pyrazolo[3,4-b]pyridine class can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, derivatives have shown IC50 values as low as 0.36 µM against CDK2, demonstrating significant potency in inhibiting tumor cell proliferation .
- Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties by modulating pathways involved in inflammation. It has been shown to reduce the production of pro-inflammatory cytokines in vitro .
- Anticancer Effects : The compound has been evaluated for its anticancer potential against various human cancer cell lines, including HeLa and HCT116. Studies show that it effectively inhibits cell proliferation and induces apoptosis .
Biological Activity Data Table
Case Studies
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Study on Anticancer Activity :
A recent study assessed the efficacy of various pyrazolo[3,4-b]pyridine derivatives, including our compound of interest, against human cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity. The compound demonstrated a remarkable ability to inhibit tumor growth in vitro and showed promise for further development as an anticancer agent . -
Anti-inflammatory Mechanism Investigation :
Another investigation focused on the anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives. The study revealed that treatment with these compounds led to a significant decrease in inflammatory markers in a murine model of inflammation, suggesting a potential therapeutic role in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(6-Cyclopropyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 5-aminopyrazole derivatives with cyclopropane-containing aldehydes or ketones under acidic or basic conditions. A general procedure involves refluxing equimolar amounts of the aminopyrazole precursor with cyclopropyl carbonyl derivatives in ethanol or DMF, followed by acetic acid side-chain introduction via nucleophilic substitution . Key optimization parameters include temperature control (70–100°C), solvent polarity, and catalysts like p-toluenesulfonic acid for improved yield (typical yields: 60–85%).
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Focus on the pyrazole and pyridine ring protons (δ 7.5–8.5 ppm for aromatic protons) and the cyclopropyl group (δ 1.0–2.0 ppm for methylene/methyl groups). The carboxylic acid proton appears as a broad singlet near δ 12–13 ppm in DMSO-d₆ .
- Mass Spectrometry : Look for the molecular ion peak at m/z ~337 (C₁₅H₁₃F₂N₃O₂) and fragmentation patterns indicative of cyclopropyl and difluoromethyl groups.
- IR : Confirm the carboxylic acid C=O stretch at ~1700 cm⁻¹ and pyrazole/pyridine ring vibrations at 1500–1600 cm⁻¹ .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can model transition states and intermediate stability. For example, ICReDD’s approach integrates computational screening of substituent effects (e.g., cyclopropyl vs. phenyl groups) with experimental validation to optimize reaction conditions, reducing trial-and-error cycles by ~40% .
Q. How can researchers resolve contradictions in bioactivity data between this compound and structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., trifluoromethyl vs. difluoromethyl groups) on target binding. For instance, replacing trifluoromethyl with difluoromethyl may reduce steric hindrance but alter electronic properties, impacting kinase inhibition .
- Orthogonal Assays : Validate conflicting results using multiple assays (e.g., ATP-binding assays vs. cell proliferation tests) and control for purity (HPLC ≥95%, as in ).
Q. What strategies stabilize this compound under varying pH and temperature conditions?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the cyclopropyl group or decarboxylation .
- Formulation : Use lyophilization or salt formation (e.g., sodium or potassium salts) to enhance aqueous stability. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .
Q. How to design assays for evaluating its mechanism of action in kinase inhibition?
- Methodological Answer :
- Kinase Binding Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to mTOR or p70S6K. Reference pyrazolo[4,3-c]pyridin-4(5H)-ones’ ATP-competitive inhibition mechanisms .
- Cell-Based Autophagy Assays : Monitor LC3-II/LC3-I ratio via Western blot or GFP-LC3 puncta formation in prostate cancer cell lines (e.g., PC-3) .
Data Analysis and Optimization
Q. How to optimize reaction yields for scale-up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary solvent (DMF vs. ethanol), catalyst loading (0.1–1.0 eq.), and temperature (60–120°C) in a factorial design. Computational tools like ICReDD’s reaction path algorithms can identify optimal conditions .
- Work-Up : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for purification .
Q. What analytical techniques detect impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to resolve impurities (e.g., unreacted aminopyrazole or cyclopropyl byproducts).
- NMR Spiking : Add authentic samples of suspected impurities (e.g., 3-methylpyrazole) to identify contaminant peaks .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
